molecular formula C15H18ClNO4 B7569278 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid

1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid

Cat. No. B7569278
M. Wt: 311.76 g/mol
InChI Key: HXSWSXNJJVIXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as CB1 receptor inverse agonist and has shown promising results in the field of drug discovery and development.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid involves its interaction with the CB1 receptor. As a CB1 receptor inverse agonist, this compound binds to the receptor and induces a conformational change that reduces the basal activity of the receptor. This results in a decrease in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid are primarily related to its interaction with the CB1 receptor. Studies have shown that this compound can modulate various physiological processes, including pain perception, appetite regulation, and mood. It has also been shown to have potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for more precise modulation of the receptor activity, which can be useful in studying the downstream signaling pathways. However, one of the limitations of using this compound is its potential toxicity and adverse effects on the central nervous system.

Future Directions

There are several future directions for the research on 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid. One of the most significant areas of research is its potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders. Another area of research is the development of more potent and selective CB1 receptor inverse agonists that can be used for more precise modulation of the receptor activity. Additionally, the potential adverse effects of this compound on the central nervous system need to be further studied to determine its safety for use in humans.

Synthesis Methods

The synthesis method of 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid involves a series of chemical reactions. The starting material for the synthesis is 4-chloro-3-methylphenol, which is acetylated with acetic anhydride to obtain 2-(4-Chloro-3-methylphenoxy)acetic acid. This intermediate is then reacted with methylamine and acetic anhydride to obtain 1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid.

Scientific Research Applications

1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of this compound is its use as a CB1 receptor inverse agonist. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It plays a crucial role in various physiological processes, including pain perception, appetite regulation, and mood.

properties

IUPAC Name

1-[2-(4-chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-10-7-11(3-4-12(10)16)21-8-13(18)17-6-5-15(2,9-17)14(19)20/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSWSXNJJVIXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCC(C2)(C)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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